molecular formula C7H12O3S B14478824 2-[(Acetylsulfanyl)methyl]butanoic acid CAS No. 69810-55-5

2-[(Acetylsulfanyl)methyl]butanoic acid

Cat. No.: B14478824
CAS No.: 69810-55-5
M. Wt: 176.24 g/mol
InChI Key: SCOSMUXTKAXPDP-UHFFFAOYSA-N
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Description

2-[(Acetylsulfanyl)methyl]butanoic acid is an organic compound with a unique structure that includes both a carboxylic acid group and a thioester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Acetylsulfanyl)methyl]butanoic acid can be achieved through several methods. One common approach involves the reaction of butanoic acid with acetyl chloride in the presence of a base to form the acetylated intermediate. This intermediate is then reacted with a thiol compound to introduce the sulfanyl group, resulting in the formation of this compound. The reaction conditions typically involve moderate temperatures and the use of solvents such as dichloromethane or ethanol .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as described above. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions

2-[(Acetylsulfanyl)methyl]butanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(Acetylsulfanyl)methyl]butanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(Acetylsulfanyl)methyl]butanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. The sulfanyl group plays a crucial role in these interactions, often forming covalent bonds with the target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(Acetylsulfanyl)methyl]butanoic acid is unique due to the presence of both the acetyl and sulfanyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .

Properties

CAS No.

69810-55-5

Molecular Formula

C7H12O3S

Molecular Weight

176.24 g/mol

IUPAC Name

2-(acetylsulfanylmethyl)butanoic acid

InChI

InChI=1S/C7H12O3S/c1-3-6(7(9)10)4-11-5(2)8/h6H,3-4H2,1-2H3,(H,9,10)

InChI Key

SCOSMUXTKAXPDP-UHFFFAOYSA-N

Canonical SMILES

CCC(CSC(=O)C)C(=O)O

Origin of Product

United States

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